(R)-8-(Benzyloxy)-5-(2-((5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)quinolin-2(1H)-one
Overview
Description
The compound’s name suggests it’s a quinolinone derivative with various substituents. Quinolinones are a class of compounds that have a wide range of biological activities.
Synthesis Analysis
The synthesis would likely involve the formation of the quinolinone core, followed by the addition of the various substituents. The exact methods would depend on the specific reactivity of the starting materials and the desired configuration of the final product.Molecular Structure Analysis
The structure analysis would involve determining the positions and configurations of the various substituents on the quinolinone core. Techniques like NMR and X-ray crystallography could be used.Chemical Reactions Analysis
This would involve studying how the compound reacts under various conditions. This could provide insights into its stability and possible transformations.Physical And Chemical Properties Analysis
This would involve determining properties like melting point, boiling point, solubility, and stability. These properties can influence how the compound can be handled and used.Scientific Research Applications
Synthesis and Biological Applications
- Synthesis and Antimicrobial Activity : Novel substituted quinolin-2(1H)-one derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activity (Kumar, Fernandes, & Kumar, 2014).
- Antioxidant and Cytotoxic Activity : Other related quinolin-2(1H)-one compounds have been synthesized and tested for their antioxidant activity and cytotoxic effects against cancer cells (Kumar, Fernandes, & Kumar, 2016).
Therapeutic Potential and Molecular Insights
- Anticancer Properties : A study on benzo[d]thiazolyl substituted-2-quinolone hybrids found significant anticancer activity, highlighting the potential therapeutic uses of quinolin-2(1H)-one derivatives (Bolakatti et al., 2020).
- Neurotropic Effects : Research into the psycho- and neurotropic properties of certain quinolin-4-ones has uncovered compounds with promising sedative and anti-amnesic activities, suggesting potential applications in treating neurological disorders (Podolsky, Shtrygol’, & Zubkov, 2017).
Radiopharmaceutical and Imaging Applications
- Radiotracer Development : Quinolines have been investigated for their potential use in radiotracer development, aiding in the imaging of GABAA- and GABAB-benzodiazepine receptors, a crucial aspect of neuroscientific research (Moran et al., 2012).
Safety And Hazards
Safety studies would need to be conducted to determine if the compound poses any risks. This could involve toxicity studies and assessments of environmental impact.
Future Directions
Future research could involve further exploration of the compound’s properties and potential uses. This could involve more detailed studies of its mechanism of action, or the development of new synthesis methods.
properties
IUPAC Name |
5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-phenylmethoxy-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O3/c1-3-21-14-23-16-25(17-24(23)15-22(21)4-2)32-18-28(34)26-10-12-29(31-27(26)11-13-30(35)33-31)36-19-20-8-6-5-7-9-20/h5-15,25,28,32,34H,3-4,16-19H2,1-2H3,(H,33,35)/t28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTINTMLHLKCOBW-NDEPHWFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)OCC5=CC=CC=C5)O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)OCC5=CC=CC=C5)O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634727 | |
Record name | 8-(Benzyloxy)-5-{(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl}quinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40634727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-8-(Benzyloxy)-5-(2-((5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)quinolin-2(1H)-one | |
CAS RN |
435273-75-9 | |
Record name | 8-(Benzyloxy)-5-{(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl}quinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40634727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 435273-75-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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